3-[(2-Chlorobenzyl)amino]propanamide
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-2-1-3-8(9)7-13-6-5-10(12)14/h1-4,13H,5-7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDCILODKNAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzyl)amino]propanamide typically involves the reaction of 2-chlorobenzylamine with acrylamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with scale-up processes to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzyl)amino]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
3-[(2-Chlorobenzyl)amino]propanamide has several scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, the compound may be used in preclinical studies to investigate its potential biological effects.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-[(2-Chlorobenzyl)amino]propanamide with its analogues:
Key Observations:
- Lipophilicity: The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to hydrophilic derivatives like 3-[(4-aminophenyl)amino]propanamide hydrochloride.
- Electron Effects: Pyrimidine and quinazolinone substituents introduce electron-withdrawing or aromatic systems, altering electronic interactions .
- Molecular Weight: Derivatives with extended aromatic systems (e.g., quinazolinone) exhibit higher molecular weights (~400 g/mol), which may impact bioavailability .
Biological Activity
3-[(2-Chlorobenzyl)amino]propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzyl group attached to a propanamide backbone. Its molecular formula is CHClNO, and it has a molecular weight of approximately 216.67 g/mol. The compound's structure enables it to interact with various biological targets, which contributes to its pharmacological effects.
Biological Activity Overview
The biological activities of this compound include:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In studies involving maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, compounds similar to this compound showed protective effects against induced seizures, suggesting potential utility in epilepsy treatment .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies report that derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .
The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes or receptors within the central nervous system and microbial cells. For instance:
- Inhibition of Seizure Spread : In the MES test, the abolition of the tonic extensor response indicates that the compound can inhibit the spread of seizures in animal models .
- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticonvulsant Studies
A study conducted on N-benzyl-3-[(chlorophenyl)amino]propanamides, closely related to this compound, demonstrated significant anticonvulsant activity. The study involved administering varying doses of the compound to mice and evaluating their responses in seizure models:
| Dose (mg/kg) | MES Test Results | scPTZ Test Results |
|---|---|---|
| 30 | Protective effect observed | Protective effect observed |
| 100 | Enhanced protection | Enhanced protection |
| 300 | Maximum protection | Maximum protection |
These findings suggest that modifications at the amido nitrogen enhance anticonvulsant properties, making these compounds potential candidates for epilepsy therapy .
Antimicrobial Studies
In antimicrobial evaluations, this compound derivatives were tested against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
The results indicated that these compounds exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting their potential application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-[(2-Chlorobenzyl)amino]propanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between β-alanine derivatives and chlorobenzyl-containing reagents. For example, hydrazide intermediates (e.g., compound 2 in ) can be condensed with isothiocyanates or isocyanates in methanol under equimolar conditions. Yield optimization involves controlling reaction time, temperature (e.g., reflux in methanol), and stoichiometric ratios, as demonstrated in the synthesis of structurally analogous hydrazones and triazoles .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Proton (¹H) and carbon (¹³C) NMR spectroscopy are essential for identifying functional groups, such as the 2-chlorobenzyl moiety (aromatic protons at δ 7.2–7.4 ppm) and amide protons (δ 6.8–7.0 ppm). Elemental analysis (C, H, N) validates purity, while mass spectrometry confirms molecular weight. These methods were used to characterize similar propanamide derivatives in published syntheses .
Q. What in vitro assays are recommended for preliminary evaluation of antioxidative activity in this compound?
- Methodological Answer : Free radical scavenging assays (e.g., DPPH or ABTS) and reducing power tests (ferric ion reduction) are standard. For instance, compound 3 in showed high DPPH scavenging activity, while compounds 4 and 5 exhibited strong reducing power. These assays require controlled pH, incubation times, and spectrophotometric quantification at specific wavelengths (e.g., 517 nm for DPPH) .
Advanced Research Questions
Q. How can contradictory reports on the antibacterial efficacy of this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or substituent effects. To resolve these, researchers should:
- Standardize testing protocols (e.g., CLSI guidelines).
- Perform dose-response curves and time-kill assays.
- Use computational models (e.g., molecular docking) to correlate structural features with activity. highlights hydrazone 7 as effective against Rhizobium radiobacter and Xanthomonas campestris, suggesting strain-specific interactions .
Q. What computational approaches are suitable for predicting interactions with biological targets like G-quadruplex DNA?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model ligand-G4 interactions. For example, benzoxazole derivatives in were designed to mimic G4-stabilizing ligands (e.g., Braco-19) by incorporating 3-aminopropanamide side chains. Key parameters include binding energy calculations, hydrogen bonding patterns, and π-π stacking analysis with quadruplex grooves .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., halogens) to enhance metabolic stability.
- Assay solubility : Use shake-flask or HPLC methods to measure logP and aqueous solubility.
- Evaluate bioavailability : Perform permeability assays (Caco-2 cells) and plasma protein binding studies. references analogs like GW6471, where trifluoromethyl groups improved metabolic resistance .
Data Contradiction Analysis
Q. Why do some studies report variable antioxidative activities for structurally similar propanamide derivatives?
- Methodological Answer : Variations may stem from:
- Radical source differences : DPPH (stable radical) vs. hydroxyl radicals (Fenton reaction).
- Concentration thresholds : Activity may plateau at higher concentrations due to solubility limits.
- Substituent positioning : Meta vs. para substitutions on the benzyl group alter electron distribution. For example, shows that methylcarbamothioyl groups (compound 3) enhance scavenging, while phenylcarbamoyl groups (compound 4) favor reducing power .
Experimental Design Considerations
Q. What controls are essential when testing this compound in biological assays?
- Methodological Answer :
- Positive controls : Use ascorbic acid for antioxidative assays or ciprofloxacin for antibacterial tests.
- Vehicle controls : DMSO or ethanol at concentrations matching test samples.
- Blind assays : Include sham-treated groups to rule out solvent interference, as done in for bacterial inhibition studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
